molecular formula C10H11NO3 B2390948 2-Ethyl-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1216243-86-5

2-Ethyl-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B2390948
CAS No.: 1216243-86-5
M. Wt: 193.202
InChI Key: ZKURRPDCEGEFDT-UHFFFAOYSA-N
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Description

2-Ethyl-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a benzoxazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The benzoxazine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.

Scientific Research Applications

2-Ethyl-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The benzoxazine ring can also interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2H-1,3-Benzoxazine-3(4H)-one: Lacks the ethyl and hydroxy substituents, making it less versatile in certain applications.

    2-Methyl-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar structure but with a methyl group instead of an ethyl group, which can influence its reactivity and properties.

Uniqueness

2-Ethyl-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to the presence of both the ethyl and hydroxy groups, which enhance its chemical reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical modifications and interactions, making it a valuable compound in various fields.

Properties

IUPAC Name

2-ethyl-6-hydroxy-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-2-8-10(13)11-7-5-6(12)3-4-9(7)14-8/h3-5,8,12H,2H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKURRPDCEGEFDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC2=C(O1)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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